REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][C:3]=1[C:11]([O:13]CC)=[O:12].[OH-].[Li+]>C1COCC1.CO.O>[Br:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][C:3]=1[C:11]([OH:13])=[O:12] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
0.07 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(NC2=CC=CC=C12)C(=O)OCC
|
Name
|
|
Quantity
|
0.073 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
THF MeOH water
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at RT for 4.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(NC2=CC=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.042 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |